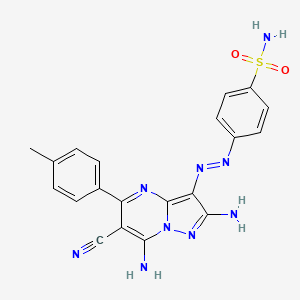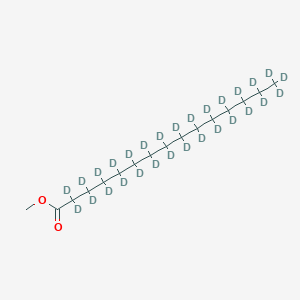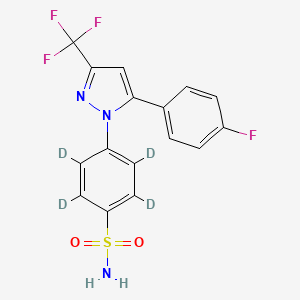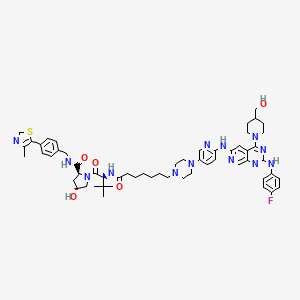
PROTAC EGFR degrader 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC EGFR degrader 5 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inducing apoptosis and causing cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) cells with specific EGFR mutations .
Métodos De Preparación
The synthesis of PROTAC EGFR degrader 5 involves the conjugation of an early EGFR inhibitor, EGFR-IN-5, with a von Hippel-Lindau (VHL) E3 ligase ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of EGFR-IN-5: This involves the preparation of the EGFR inhibitor through a series of organic reactions.
Linker Synthesis: The linker is synthesized separately and is designed to connect the EGFR inhibitor to the VHL ligand.
Conjugation: The EGFR inhibitor and the VHL ligand are conjugated using the linker under specific reaction conditions to form this compound.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings.
Análisis De Reacciones Químicas
PROTAC EGFR degrader 5 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the compound, particularly in the formation of the linker and the conjugation process.
Oxidation and Reduction Reactions: These reactions may occur during the synthesis of the EGFR inhibitor and the VHL ligand.
Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of the compound.
Common reagents used in these reactions include organic solvents, catalysts, and specific reactants required for each step of the synthesis. The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Aplicaciones Científicas De Investigación
PROTAC EGFR degrader 5 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of EGFR in cancer cells, particularly in NSCLC cells with EGFR mutations. .
Drug Development: The compound serves as a model for developing new PROTAC-based therapies targeting other proteins involved in cancer and other diseases.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of EGFR in cellular processes.
Mecanismo De Acción
PROTAC EGFR degrader 5 exerts its effects by forming a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase (VHL). This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
PROTAC EGFR degrader 5 can be compared with other similar compounds, such as:
PROTAC EGFR degrader 6: This compound also targets EGFR but uses a different E3 ligase ligand (CRBN) and has a slightly different structure.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and has shown effectiveness in degrading EGFR in specific cancer cell lines.
This compound is unique in its specific design and effectiveness in targeting EGFR mutations, making it a valuable tool in cancer research and drug development.
Propiedades
Fórmula molecular |
C57H72FN13O5S |
|---|---|
Peso molecular |
1070.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1 |
Clave InChI |
LCTCXOPSLJEXKE-FEDPBZRBSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


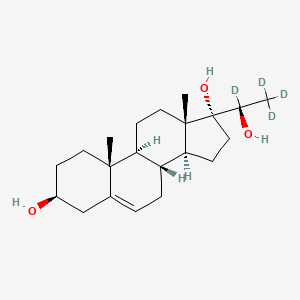
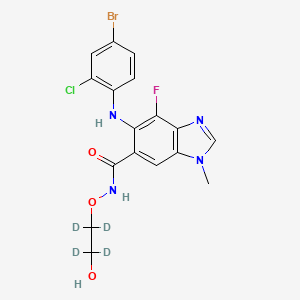
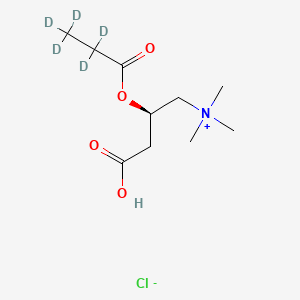
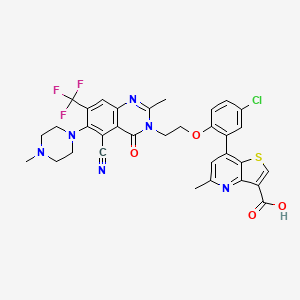
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
